molecular formula C29H29N3O5S B11085599 ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate

ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate

Cat. No.: B11085599
M. Wt: 531.6 g/mol
InChI Key: VWZSNHZLXLKXMM-UHFFFAOYSA-N
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Description

ETHYL 4-({6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-3-PHENETHYL-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE is a complex organic compound with a molecular formula of C22H23N3O5S . This compound is characterized by its unique thiazine ring structure and the presence of multiple functional groups, including an ester, an amide, and an aromatic ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of ETHYL 4-({6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-3-PHENETHYL-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE involves multiple steps, typically starting with the preparation of the thiazine ring. One common synthetic route includes the reaction of 4-methoxyaniline with a suitable carbonyl compound to form an intermediate, which is then reacted with a phenethyl group and further cyclized to form the thiazine ring. The final step involves the esterification of the benzoic acid derivative to yield the target compound . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 4-({6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-3-PHENETHYL-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 4-({6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-3-PHENETHYL-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ETHYL 4-({6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-3-PHENETHYL-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

ETHYL 4-({6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-3-PHENETHYL-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C29H29N3O5S

Molecular Weight

531.6 g/mol

IUPAC Name

ethyl 4-[[6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C29H29N3O5S/c1-3-37-28(35)21-9-11-23(12-10-21)31-29-32(18-17-20-7-5-4-6-8-20)26(33)19-25(38-29)27(34)30-22-13-15-24(36-2)16-14-22/h4-16,25H,3,17-19H2,1-2H3,(H,30,34)

InChI Key

VWZSNHZLXLKXMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)OC)CCC4=CC=CC=C4

Origin of Product

United States

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